Cas no 10072-50-1 (L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam)

L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam structure
10072-50-1 structure
Nome do Produto:L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam
N.o CAS:10072-50-1
MF:C50H93N15O15
MW:1144.36493182182
CID:193675
PubChem ID:76960674

L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam Propriedades químicas e físicas

Nomes e Identificadores

    • L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminob
    • L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutano
    • N2-(6-Methyloctanoyl-L-A2bu-L-Thr-D-Ser-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Thr-L-A2bu-L-A2bu-L-Thr-)
    • 1,4,7,10,13,16,19-Heptaazacyclotricosane, cyclicpeptide deriv.
    • L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10&reg
    • N2-(6-Methyl-1-oxooctyl)-L-2,4-diaminobutanoyl-L-threonyl-D-seryl-L-2,4-diaminobutanoyl-L-2,4-diam
    • Octanamide,N-[3-amino-1-[[2-hydroxy-1-[[2-hydroxy-1-[[2,11,14-tris(2-aminoethyl)-8,17-bis(1-hydroxyethyl)-5-isobutyl-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricos-22-yl]carbamoyl]ethyl]carbamoyl]propyl]carbamoyl]propyl]-6-methyl-(7CI)
    • Polymyxin D1 (8CI,9CI)
    • DTXSID801017046
    • 10072-50-1
    • CHEMBL4128491
    • UNII-K82TF60S44
    • Q27282073
    • L-THREONINE, (2S)-4-AMINO-2-((6-METHYL-1-OXOOCTYL)AMINO)BUTANOYL-L-THREONYL-D-SERYL-(2S)-2,4-DIAMINOBUTANOYL-(2S)-2,4-DIAMINOBUTANOYL-D-LEUCYL-L-THREONYL-(2S)-2,4-DIAMINOBUTANOYL-(2S)-2,4-DIAMINOBUTANOYL-, (10->4)-LACTAM
    • K82TF60S44
    • L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam
    • Inchi: InChI=1S/C50H93N15O15/c1-8-26(4)11-9-10-12-37(70)56-30(13-18-51)44(74)64-40(29(7)69)50(80)62-36(24-66)47(77)59-34-17-22-55-48(78)38(27(5)67)63-45(75)33(16-21-54)58-41(71)32(15-20-53)60-49(79)39(28(6)68)65-46(76)35(23-25(2)3)61-42(72)31(14-19-52)57-43(34)73/h25-36,38-40,66-69H,8-24,51-54H2,1-7H3,(H,55,78)(H,56,70)(H,57,73)(H,58,71)(H,59,77)(H,60,79)(H,61,72)(H,62,80)(H,63,75)(H,64,74)(H,65,76)
    • Chave InChI: ZVVRUVGEGUZQHF-UHFFFAOYSA-N
    • SMILES: CCC(CCCCC(NC(C(NC(C(NC(C(NC1CCNC(=O)C(C(O)C)NC(=O)C(CCN)NC(=O)C(CCN)NC(=O)C(C(O)C)NC(=O)C(CC(C)C)NC(=O)C(CCN)NC1=O)=O)CO)=O)C(O)C)=O)CCN)=O)C

Propriedades Computadas

  • Massa Exacta: 1143.69755732g/mol
  • Massa monoisotópica: 1143.69755732g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 19
  • Contagem de aceitadores de ligações de hidrogénio: 19
  • Contagem de Átomos Pesados: 80
  • Contagem de Ligações Rotativas: 27
  • Complexidade: 2040
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 14
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -3.7
  • Superfície polar topológica: 505Ų

Propriedades Experimentais

  • Densidade: 1.0863 (rough estimate)
  • Ponto de ebulição: 827.96°C (rough estimate)
  • Índice de Refracção: 1.6200 (estimate)

L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam Informações de segurança

  • Termo de segurança:x."> Poison by subcutaneous, intravenous, and intraperitoneal routes. When heated to decomposition it emits toxic fumes of NOx.

L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam Literatura Relacionada

Recomendar Artigos

Fornecedores recomendados
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
江苏科伦多食品配料有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
江苏科伦多食品配料有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.